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Compound of Interest

Compound Name: Akuammiline

Cat. No.: B13399824

For researchers, scientists, and drug development professionals, the intricate molecular
architecture of akuammiline alkaloids offers a fertile ground for the discovery of novel
therapeutics. These monoterpenoid indole alkaloids, originally isolated from the seeds of
Picralima nitida, have demonstrated a range of pharmacological activities, most notably as
modulators of opioid receptors and as anti-inflammatory agents. This guide provides a
comprehensive comparison of the structure-activity relationships (SAR) of recently developed
akuammiline analogs, supported by experimental data, to illuminate the path for future drug
design and development.

Targeting Opioid Receptors: A Quest for Safer
Analgesics

The opioid crisis has underscored the urgent need for potent analgesics with reduced side
effect profiles. Akuammiline alkaloids have emerged as a promising scaffold for the
development of novel opioid receptor modulators. Semi-synthetic modifications of the
akuammiline core have led to the identification of analogs with significantly enhanced binding
affinities and functional potencies, particularly at the mu (1) and kappa (k) opioid receptors.

Comparative Analysis of Opioid Receptor Activity

The following tables summarize the in vitro pharmacological data for a series of semi-synthetic
akuammiline analogs, highlighting their binding affinities (Ki) and functional potencies (EC50)
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at the p-opioid receptor (MOR) and k-opioid receptor (KOR).

Table 1: Binding Affinity (Ki, nM) of Akuammiline Analogs at Opioid Receptors

M-Opioid Receptor K-Opioid Receptor

Compound (Ki, nM) (Ki, nM) Reference
Akuammicine >10,000 89 [1]
Analog 2 >10,000 0.36 [2]
Analog 3 >10,000 0.087 [2]

Table 2: Functional Potency (ECso, M) and Efficacy of Akuammiline Analogs at Opioid
Receptors (CAMP Inhibition Assay)

KOR ECso KOR Emax NOR ECso NOR Emax

Compound Reference
(nM) (%) (nM) (%)
Akuammicine
1200 91+7 >10,000 <10 [2]
@
Analog 2 3.9 96 + 2 11,000 62 + 64 [2]
Analog 3 5.7 98 +2 41,000 <10 [2]
Analog 4 15 101 +2 780 106 + 6 [2]
Analog 5 0.88 102+2 720 99 +12 [2]
Analog 6 7.7 104 +3 840 107+ 3 [2]
Analog 7 81 102+6 >10,000 <10 [2]

Key SAR Insights for Opioid Receptor Activity:

e Halogenation at C10: The introduction of halogens at the C10 position of the akuammicine
scaffold, as seen in analogs 2 and 3, dramatically increases binding affinity and functional
potency at the k-opioid receptor, with minimal activity at the p-opioid receptor, indicating a
significant role of this position in conferring k-selectivity.[2]
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e Substitution at C10: Other substitutions at the C10 position, such as the nitrile group in
analog 7, also modulate k-opioid receptor activity without engaging the p-opioid receptor.[2]

o Alkyl Chains at C10: The addition of alkyl chains at the C10 position can introduce p-opioid
receptor activity, as observed in analogs 4, 5, and 6.[2] Analog 5, with a propyl substitution,
was the most potent analog identified, exhibiting an EC50 of 0.88 nM at the k-opioid
receptor.[2]

o N-Alkylation: Generally, alkylation of the tertiary nitrogen is detrimental to opioid activity.[2]

Combating Rheumatoid Arthritis: Targeting
Fibroblast-Like Synoviocytes

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation and
joint destruction. Fibroblast-like synoviocytes (FLSs) are key players in the pathogenesis of RA,
contributing to inflammation and cartilage erosion. Recent research has focused on the
development of akuammiline analogs as potent inhibitors of RA-FLS proliferation.

Comparative Analysis of Anti-Proliferative Activity

A series of akuammiline alkaloid derivatives were synthesized and evaluated for their
inhibitory effects on the proliferation of RA-FLSs.[3][4]

Table 3: Inhibitory Effect of Akuammiline Analogs on the Proliferation of RA-FLSs

Compound ICs0 (M)
6 <10

9 3.22 £0.29
17a <10

17c 3.21 +£0.31
17d <10

17f <10
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Key SAR Insights for Anti-Proliferative Activity:

Compounds 9 and 17c demonstrated the most promising inhibitory effects on the
proliferation of RA-FLSs, with IC50 values of 3.22 + 0.29 uM and 3.21 + 0.31 pM,
respectively.[3][4] These findings suggest that specific structural modifications can
significantly enhance the anti-proliferative activity of the akuammiline scaffold.

Experimental Protocols
Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the p- and k-opioid

receptors.

Methodology:

Membrane Preparation: Cell membranes expressing the human p- or k-opioid receptor are
used.

Radioligand: A specific radioligand, such as [3H]-DAMGO for the p-opioid receptor or [3H]-
U69,593 for the k-opioid receptor, is used.

Competitive Binding: The assay is performed in a competitive format where increasing
concentrations of the unlabeled test compound are incubated with the receptor membranes
and a fixed concentration of the radioligand.

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is
measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki
value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds
as agonists at the opioid receptors.

Methodology:

Cell Culture: Cells stably expressing the opioid receptor of interest (e.g., CHO cells) are
used.

Forskolin Stimulation: Intracellular cyclic AMP (cAMP) levels are stimulated with forskolin, an
activator of adenylyl cyclase.

Compound Treatment: The cells are treated with increasing concentrations of the test
compound.

CAMP Measurement: The inhibition of forskolin-stimulated cAMP production by the test
compound is measured using a suitable assay kit (e.g., HTRF or ELISA).

Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of the
compound that produces 50% of its maximal effect) and Emax (the maximal effect of the
compound) are calculated using non-linear regression.

RA-FLS Proliferation Assay (CCK-8)

Objective: To assess the inhibitory effect of akuammiline analogs on the proliferation of
rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSS).

Methodology:
e Cell Culture: RA-FLSs are seeded in 96-well plates and cultured until they adhere.

e Compound Treatment: The cells are treated with various concentrations of the test
compounds for a specified period (e.g., 24, 48, or 72 hours).

o CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and
incubated for a few hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases
in living cells to produce an orange formazan product.
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o Absorbance Measurement: The absorbance of the formazan product is measured at a
wavelength of 450 nm using a microplate reader. The amount of formazan is directly
proportional to the number of living cells.

o Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells).
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is
determined from the dose-response curve.

Visualizing the Mechanism: Signhaling Pathways In
RA-FLS

While the precise signaling pathways modulated by the most potent anti-proliferative
akuammiline analogs, compounds 9 and 17c, are still under investigation, it is hypothesized
that they may act through the inhibition of key inflammatory pathways known to be
dysregulated in RA-FLS, such as the NF-kB and MAPK pathways. Other indole alkaloids have
been shown to exert their anti-inflammatory and anti-proliferative effects through these
pathways.
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Caption: Hypothesized mechanism of action for anti-proliferative akuammiline analogs in RA-
FLS.
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This guide provides a snapshot of the current understanding of the structure-activity
relationships of akuammiline analogs. The continued exploration of this fascinating class of
natural products holds immense promise for the development of next-generation therapeutics
for pain and inflammatory diseases. The detailed experimental protocols and comparative data
presented herein are intended to serve as a valuable resource for researchers dedicated to
advancing this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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